6-(Tert-butylsulfanyl)pyridine-3-carbonitrile

Description

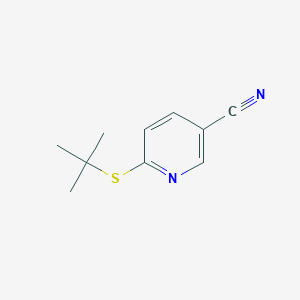

6-(Tert-butylsulfanyl)pyridine-3-carbonitrile is a pyridine derivative characterized by a tert-butylsulfanyl (-S-C(CH₃)₃) substituent at the 6-position and a cyano (-CN) group at the 3-position of the pyridine ring.

Properties

IUPAC Name |

6-tert-butylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFBXSPWXKIADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-butylsulfanyl)pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Tert-butylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(Tert-butylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(tert-butylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the tert-butylsulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The pyridine-3-carbonitrile core is a common scaffold in medicinal and materials chemistry. Key structural analogs and their substituent-driven properties include:

Key Observations :

- Electron-donating groups (e.g., -SCH₃, -S-C(CH₃)₃) improve fluorescence intensity and extinction coefficients by stabilizing excited states .

- Steric bulk (e.g., tert-butyl) may reduce molecular planarity, as seen in crystallographic data for analogs like 2-benzylamino-4-p-tolylpyridine-3-carbonitrile (dihedral angles = 45–54°) . This could lower solubility compared to less bulky derivatives.

- Thioether vs. sulfhydryl : The tert-butylsulfanyl group (thioether) offers greater oxidation resistance compared to sulfhydryl (-SH) analogs like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile .

Electronic Structure and Reactivity

Frontier molecular orbital (FMO) analysis of pyridine-3-carbonitrile derivatives reveals substituent-dependent electronic properties:

- HOMO-LUMO gaps: Electron-donating groups (e.g., -NH₂, -SCH₃) reduce the energy gap, enhancing charge transfer and reactivity. For example, 6-(ethylamino)pyridine-3-carbonitrile has a gap of 5.77 eV, whereas natural products with stronger donor-acceptor motifs (e.g., Echinacoside) exhibit gaps as low as 3.98 eV .

Comparative Limitations :

- The tert-butylsulfanyl group’s steric bulk may hinder target binding compared to smaller substituents (e.g., -SCH₃).

- No direct evidence links this compound to fluorescence or photocatalytic applications, unlike methylthiophenyl derivatives .

Tables for Comparative Analysis

Table 1: Substituent-Driven Physicochemical Properties

| Substituent | Example Compound | Fluorescence λem (nm) | HOMO-LUMO Gap (eV) | Notable Activity |

|---|---|---|---|---|

| -S-C(CH₃)₃ (tert-butylsulfanyl) | 6-(Tert-butylsulfanyl)pyridine-3-carbonitrile | N/A | N/A | Hypothesized antiviral |

| -SCH₃ (methylthiophenyl) | 2-Amino-4-(4-methylthiophenyl)-6-phenyl... | 410–500 | N/A | Fluorescence enhancement |

| -NHCH₂CH₃ (ethylamino) | 6-(Ethylamino)pyridine-3-carbonitrile | N/A | 5.77 | SARS-CoV-2 Mpro inhibition |

Notes

- Contradictions arise in steric vs. electronic effects: Bulkier groups may hinder bioactivity despite favorable electronic profiles .

Biological Activity

6-(Tert-butylsulfanyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butylsulfanyl group and a cyano functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula: C10H12N2S

- Molecular Weight: 196.28 g/mol

- Chemical Structure: The compound consists of a pyridine ring substituted with a tert-butylsulfanyl group at the 6-position and a cyano group at the 3-position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity against several fungal pathogens. The antifungal mechanism may involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes, thereby compromising their integrity .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This effect is likely due to the compound's ability to interact with specific molecular targets involved in cell proliferation and survival .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that while it exhibits potent biological activity, it also presents cytotoxic effects at higher concentrations. This necessitates careful dosage considerations in therapeutic applications.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound was tested against standard microbial strains, and results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Case Study: Anticancer Activity

In another study focusing on the anticancer potential, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound induces apoptosis via intrinsic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| Pyridine-2-carboxamide | Low | Moderate | Moderate |

| 4-Aminopyridine | High | Low | Low |

This table illustrates the comparative biological activities of this compound relative to similar compounds. Its superior activity profile positions it as a promising candidate for further development in pharmacological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.